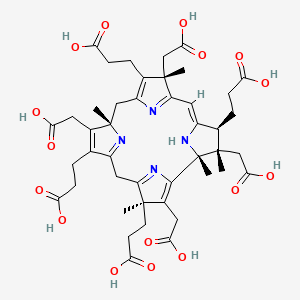
Precorrin-6x
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Precorrin-6X is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which six methyl groups have been introduced into the tetrapyrrole framework, together with ring contraction. It is a conjugate acid of a this compound(8-) and a precorrin-6A(7-).
Scientific Research Applications
Biosynthesis of Vitamin B12 and Precorrin-6x Structure
- This compound plays a crucial role in the biosynthesis of vitamin B12. Studies have shown that it is biosynthesized by cell-free protein preparations from Pseudomonas denitrificans. The structure of this compound was detailed, revealing its role in the pathway leading to hydrogenobyrinic acid and vitamin B12 (Thibaut et al., 1990).
Enzymatic Reactions and this compound Reductase 2. The enzyme this compound reductase, which is vital for the NADPH-dependent reduction of this compound to precorrin-6y, has been purified and characterized. This enzyme is a key component in the conversion process of this compound to hydrogenobyrinic acid (Blanche et al., 1992).
Corrin Macrocycle Biosynthesis 3. The conversion of precorrin-3 to this compound involves several intermediates and is catalyzed by a series of enzymes. This process is essential for the biosynthesis of the corrin macrocycle, a critical component in coenzyme B12 (Debussche et al., 1993).
Precorrin-8x and Hydrogenobyrinic Acid Biosynthesis 4. Research has also focused on the final enzymatic reaction in the conversion of this compound to hydrogenobyrinic acid, highlighting the critical role of precorrin-8x in this process. This step is essential for the synthesis of vitamin B12 (Thibaut et al., 1992).
This compound as a Metal-Free Precursor 5. This compound, identified as a metal-free precursor in the biosynthesis of vitamin B12, carries five C-methyl groups. This study underscores the importance of NADPH-dependent reduction in its conversion to hydrogenobyrinic acid (Thibaut et al., 1990).
Methylation and Decarboxylation in B12 Biosynthesis 6. The biosynthesis of vitamin B12 involves critical methylation and decarboxylation steps, with precorrin-6y undergoing changes to become precorrin-8x. This process is crucial for the formation of hydrogenobyrinic acid (Blanche et al., 1992).
Structural Insights from Precorrin-8x Methyl Mutase 7. The crystal structure of precorrin-8x methyl mutase (CobH) has provided valuable insights into the enzymatic process of methyl migration, a key step in the synthesis of hydrogenobyrinic acid and vitamin B12 (Shipman et al., 2001).
properties
Molecular Formula |
C44H54N4O16 |
|---|---|
Molecular Weight |
894.9 g/mol |
IUPAC Name |
3-[(1R,2S,3S,4Z,7S,11S,17R)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,15,21-tetrahydrocorrin-3-yl]propanoic acid |
InChI |
InChI=1S/C44H54N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h17,23,48H,6-16,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-/t23-,40-,41+,42+,43+,44+/m1/s1 |
InChI Key |
SOHWQLUTRKYCGZ-YTMGQXKNSA-N |
Isomeric SMILES |
C[C@@]12CC3=C([C@](C(=N3)/C=C\4/[C@H]([C@]([C@@](N4)(C5=C([C@@](C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
SMILES |
CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5=C(C(C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
Canonical SMILES |
CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5=C(C(C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |
synonyms |
precorrin 6x precorrin-6x |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



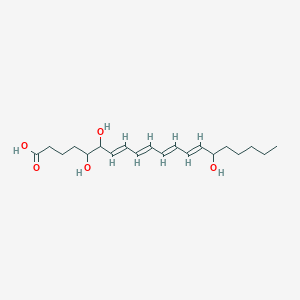

![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
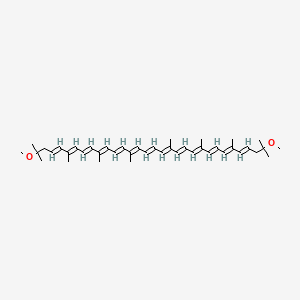
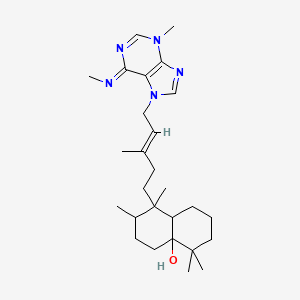

![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)
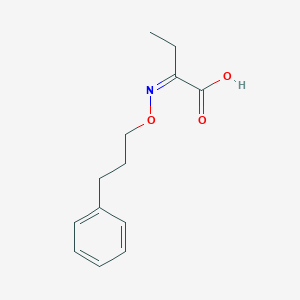

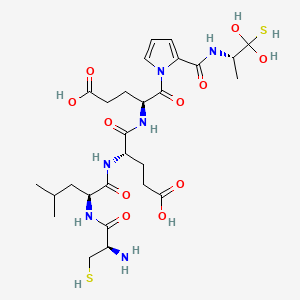
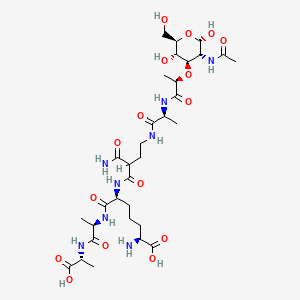
![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)